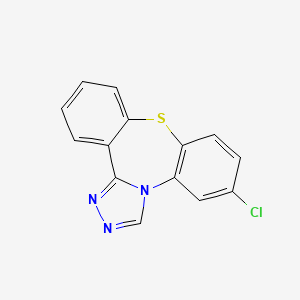
2-(2,4-Dichlorophenyl)-3-(2-hydroxyethylamino)-1-(imidazol-1-yl)-2-propanol oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dichlorophenyl)-3-(2-hydroxyethylamino)-1-(imidazol-1-yl)-2-propanol oxalate is a complex organic compound known for its diverse applications in various scientific fields. This compound features a dichlorophenyl group, an imidazole ring, and a hydroxyethylamino group, making it a versatile molecule in chemical synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-3-(2-hydroxyethylamino)-1-(imidazol-1-yl)-2-propanol oxalate typically involves multiple steps:
-
Formation of the Dichlorophenyl Intermediate: : The initial step involves the chlorination of phenyl compounds to introduce the dichloro groups at the 2 and 4 positions. This can be achieved using chlorine gas or other chlorinating agents under controlled conditions.
-
Introduction of the Imidazole Ring: : The dichlorophenyl intermediate is then reacted with imidazole in the presence of a suitable base, such as potassium carbonate, to form the imidazol-1-yl derivative.
-
Amino Alcohol Formation: : The imidazol-1-yl derivative undergoes a reaction with ethylene oxide or a similar epoxide to introduce the hydroxyethylamino group. This step requires careful control of temperature and pH to ensure the desired product is obtained.
-
Oxalate Formation: : Finally, the compound is treated with oxalic acid or its derivatives to form the oxalate salt. This step is typically carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield, batch or continuous flow reactors are used.
Purification Steps: Multiple purification steps, including crystallization and chromatography, are employed to obtain the pure compound.
Quality Control: Rigorous quality control measures are implemented to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyethylamino group can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, the compound is studied for its potential interactions with various biomolecules. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a valuable tool in studying protein-ligand interactions.
Medicine
Medically, 2-(2,4-Dichlorophenyl)-3-(2-hydroxyethylamino)-1-(imidazol-1-yl)-2-propanol oxalate is investigated for its potential therapeutic effects. It is explored for its activity against certain diseases, including its potential as an antimicrobial or anticancer agent.
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of industrial applications.
Mecanismo De Acción
The mechanism of action of 2-(2,4-Dichlorophenyl)-3-(2-hydroxyethylamino)-1-(imidazol-1-yl)-2-propanol oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxyethylamino group allows for hydrogen bonding, while the imidazole ring can participate in π-π interactions, contributing to its binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,4-Dichlorophenyl)-3-(2-hydroxyethylamino)-1-(imidazol-1-yl)-2-propanol
- 2-(2,4-Dichlorophenyl)-3-(2-aminoethylamino)-1-(imidazol-1-yl)-2-propanol
- 2-(2,4-Dichlorophenyl)-3-(2-hydroxyethylamino)-1-(triazol-1-yl)-2-propanol
Uniqueness
Compared to similar compounds, 2-(2,4-Dichlorophenyl)-3-(2-hydroxyethylamino)-1-(imidazol-1-yl)-2-propanol oxalate stands out due to its oxalate salt form, which can enhance its solubility and stability. This makes it more suitable for certain applications, particularly in pharmaceutical formulations where solubility is a critical factor.
Propiedades
Número CAS |
83338-42-5 |
|---|---|
Fórmula molecular |
C16H19Cl2N3O6 |
Peso molecular |
420.2 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenyl)-1-(2-hydroxyethylamino)-3-imidazol-1-ylpropan-2-ol;oxalic acid |
InChI |
InChI=1S/C14H17Cl2N3O2.C2H2O4/c15-11-1-2-12(13(16)7-11)14(21,8-17-4-6-20)9-19-5-3-18-10-19;3-1(4)2(5)6/h1-3,5,7,10,17,20-21H,4,6,8-9H2;(H,3,4)(H,5,6) |
Clave InChI |
YSTUIBZHNAVIQP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)C(CNCCO)(CN2C=CN=C2)O.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


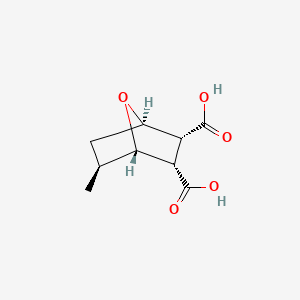

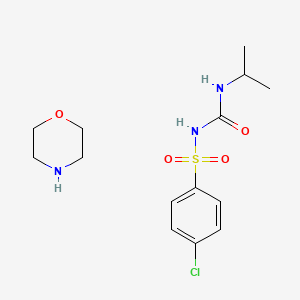

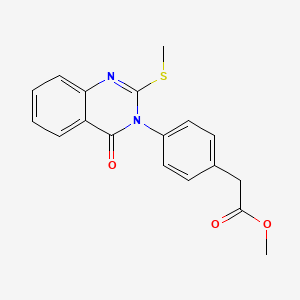
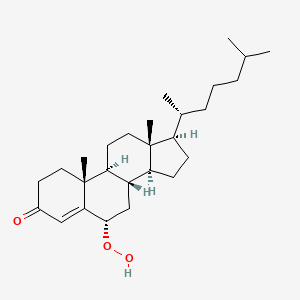
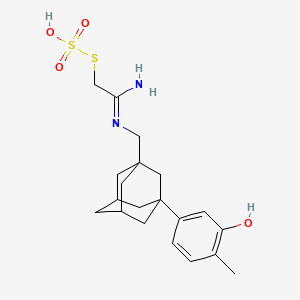
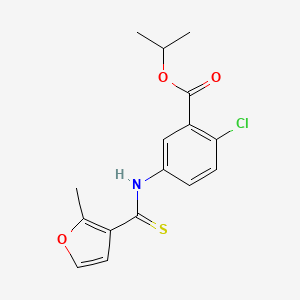
![3-[(4-Methoxy-2-nitrophenyl)azo]-2-methylpyrazolo[5,1-B]quinazolin-9(1H)-one](/img/structure/B12754423.png)

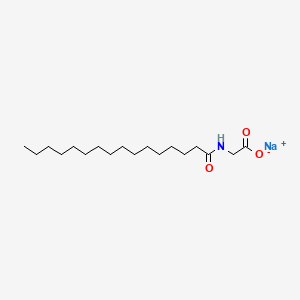
![(1S,2R,5S,8S,9S,10S,11R,12R,13R)-8,9,12-trihydroxy-2,6,10,16-tetramethyl-14-oxatetracyclo[11.2.1.02,11.05,10]hexadec-6-ene-3,15-dione](/img/structure/B12754450.png)
